molecular formula C8H9N5O2S B11564516 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone

Cat. No.: B11564516
M. Wt: 239.26 g/mol
InChI Key: NFENABTUWOGPLQ-UHFFFAOYSA-N
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Description

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with amino, hydroxy, and thioacetone groups. Its structure combines a nitrogen-rich aromatic system with a sulfur-containing side chain, which is hypothesized to enhance bioactivity and binding interactions with biological targets.

Properties

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

5-amino-3-(2-oxopropylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C8H9N5O2S/c1-4(14)3-16-8-12-11-7-10-6(15)2-5(9)13(7)8/h2H,3,9H2,1H3,(H,10,11,15)

InChI Key

NFENABTUWOGPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

A widely adopted method involves the condensation of 3-amino-1,2,4-triazole, malononitrile, and aromatic aldehydes under basic conditions. For instance, NaOH (20 mol%) in ethanol at reflux facilitates the formation of 5-amino-7-aryl-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitriles. While this route typically yields 7-aryl derivatives, modifying the aldehyde component to a hydroxyl-containing precursor (e.g., 4-hydroxybenzaldehyde) could theoretically introduce the 7-hydroxy group. However, direct incorporation of unprotected hydroxyl groups risks side reactions, necessitating protective strategies.

Reaction Conditions

  • Catalyst : NaOH (20 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 1–2 hours

  • Yield : 60–85%

Post-Synthetic Hydroxylation

An alternative approach involves synthesizing 7-methoxy derivatives followed by demethylation. For example, using 4-methoxybenzaldehyde in the one-pot reaction yields 7-methoxy analogs, which can be hydrolyzed to 7-hydroxy compounds via acidic or basic conditions. This method aligns with protocols for dihydropyrimidinones, where montmorillonite-catalyzed Biginelli reactions under solvent-free conditions enable efficient cyclization.

Protective Group Strategies

The 5-amino and 7-hydroxy groups require protection during harsh reaction conditions (e.g., chlorination). Common strategies include:

Amino Group Protection

  • Boc Protection : Treating with di-tert-butyl dicarbonate (Boc2O) in THF with DMAP yields the Boc-protected derivative.

  • Benzylation : Benzyl chloroformate in pyridine introduces a Cbz group, stable under acidic conditions.

Hydroxy Group Protection

  • Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole affords the silyl ether.

  • Acetylation : Acetic anhydride in pyridine forms the acetate ester, removable via mild hydrolysis.

Mechanistic Insights and Challenges

Triazole Ring Formation

The cyclocondensation of 3-amino-1,2,4-triazole with malononitrile proceeds via Knoevenagel adduct formation, followed by cyclization and aromatization. Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, reducing time from hours to minutes.

Regioselectivity in Thioether Coupling

Position 3’s electrophilicity is critical for successful substitution. Electron-withdrawing groups (e.g., nitro) on the pyrimidine ring enhance reactivity, but the 5-amino and 7-hydroxy groups may deactivate the core. Computational studies suggest that N7 protonation under acidic conditions increases the leaving group’s susceptibility.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
One-pot multicomponentShort reaction time; minimal purificationLimited to 7-aryl derivatives60–85%
Post-synthetic hydroxylationEnables 7-hydroxy incorporationRequires protective groups; extra steps50–70%
Thiourea-mediated couplingAvoids unstable thiolsCompeting side reactions (e.g., oxidation)50–65%

Chemical Reactions Analysis

Types of Reactions

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Characteristics

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone features a unique structure that combines triazole and pyrimidine moieties. The compound's molecular formula is C8H10N6O2SC_8H_{10}N_6O_2S, and it possesses properties that make it suitable for various biological applications.

Antimicrobial Properties

Research has shown that derivatives of 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone exhibit significant antimicrobial activities. For instance:

  • Compounds containing the triazole ring have demonstrated efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Studies have reported that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves:

  • Induction of apoptosis in tumor cells through modulation of cell signaling pathways.
    This potential has been explored in various cancer models, showing promising results against breast and lung cancers.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several derivatives of 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone against common pathogens. Results indicated that certain modifications to the molecular structure enhanced activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .

Case Study 2: Anticancer Activity

In vitro studies focused on the anticancer properties of this compound showed significant inhibition of cell growth in human cancer cell lines. The study highlighted the role of the triazole ring in enhancing cytotoxicity through apoptosis induction mechanisms .

Applications in Drug Development

The diverse biological activities associated with 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone position it as a valuable candidate in drug development. Its applications include:

  • Lead compounds for developing new antibiotics to combat resistant bacterial strains.
  • Anticancer agents targeting specific pathways involved in tumor growth.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The triazolo[4,3-a]pyrimidine core in the target compound is structurally analogous to other fused heterocycles, such as:

  • Triazolo[1,5-a]pyrimidinones (e.g., TP1-TP6): These derivatives, synthesized via microwave-assisted cyclization of 3-amino-1,2,4-triazoles and ethyl 4-chloroacetoacetate, feature chloromethyl and methylthio substituents. Their reactivity and bioactivity are influenced by electron-withdrawing groups at the 5-position .
  • Thiadiazolo[3,2-a]pyrimidines : These compounds, synthesized from ethyl carboxylate precursors and amines, exhibit phenyl and carboxamide substituents. Their solubility and hydrogen-bonding capacity differ significantly due to the thiadiazole ring .

Table 1: Structural Comparison of Core Frameworks

Compound Class Core Structure Key Substituents Synthesis Method
Target Compound Triazolo[4,3-a]pyrimidine 5-Amino, 7-hydroxy, thioacetone Not explicitly reported
TP1-TP6 Triazolo[1,5-a]pyrimidinone 5-Chloromethyl, 2-methylthio Microwave, acetic acid, 45–65% yield
Thiadiazolo[3,2-a]pyrimidines Thiadiazolo-pyrimidine 7-Phenyl, 6-carboxamide Ethanol reflux, no catalyst
Substituent Effects on Bioactivity
  • These groups are critical for interactions with enzymes or receptors .
  • Thioacetone Side Chain : The thioether linkage distinguishes the target compound from analogs like TP1 (methylthio) and thiadiazolo derivatives (carboxamide). This group may improve membrane permeability or modulate toxicity .

Table 2: Functional Group Impact

Compound Key Functional Group Hypothesized Role
Target Compound Thioacetone Enhanced lipophilicity, redox activity
TP1 Methylthio Electron donation, stability
7a/7b Malononitrile/cyanoacetate Electrophilic reactivity

Biological Activity

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone (CAS Number: 728886-97-3) is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural motif that may confer various pharmacological properties, including anticancer and antimicrobial activities.

The molecular formula of this compound is C8H9N5O2SC_8H_9N_5O_2S, with a molecular weight of 239.26 g/mol. Its structure includes a triazolopyrimidine core and a thioacetone group, which are critical for its biological interactions.

PropertyValue
CAS Number728886-97-3
Molecular FormulaC8H9N5O2S
Molecular Weight239.26 g/mol

The biological activity of 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound's thio group may facilitate enzyme inhibition by binding to active sites, thereby disrupting normal cellular functions.

Anticancer Activity

Recent studies have indicated that compounds containing triazolo[4,3-a]pyrimidine moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives with similar scaffolds showed IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating promising cytotoxic effects .
  • Mechanistic Insights : The mechanism of action may involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of triazolopyrimidine derivatives has also been explored:

  • Broad-Spectrum Activity : Compounds similar to 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone have shown activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports evaluated the anticancer effects of triazolopyrimidine derivatives. The results indicated that compounds with the triazole ring significantly inhibited cell growth in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The most potent derivative exhibited an IC50 value comparable to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against a panel of pathogens. The results demonstrated effective inhibition of bacterial growth at low concentrations, suggesting potential for development as an antibacterial agent .

Q & A

Q. What are the common synthetic routes for synthesizing triazolopyrimidine derivatives like 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone?

Methodological Answer: A typical synthesis involves coupling 5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidine with thioacetone derivatives. Key steps include:

  • Nucleophilic substitution : Reacting the triazolopyrimidine core with a thiol-containing reagent under basic conditions (e.g., NaOH in ethanol) to form the thioether linkage .
  • Solvent selection : Acetic acid or glacial acetic acid is often used for cyclization and condensation reactions due to its ability to stabilize intermediates .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the triazolopyrimidine core, thioether linkage, and acetone moiety. Aromatic protons in the pyrimidine ring appear between δ 7.5–8.5 ppm, while thioether protons resonate near δ 3.0–4.0 ppm .
  • IR spectroscopy : Identifies functional groups like -OH (broad peak ~3200 cm⁻¹) and C=S (stretch ~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the triazole-pyrimidine scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Temperature control : Maintain reflux conditions (e.g., 180°C in acetic acid) to facilitate cyclization while avoiding decomposition .
  • Catalyst use : Introduce Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate nucleophilic substitution at the pyrimidine C-3 position .
  • Stoichiometric ratios : Excess thioacetone (1.5–2.0 equiv) improves thioether formation efficiency .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in spectral data interpretation be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and HRMS data to confirm assignments. For example, ambiguous aromatic signals can be clarified via 2D NMR (COSY, HSQC) .
  • Computational modeling : Employ density functional theory (DFT) to predict chemical shifts and compare with experimental results .
  • X-ray crystallography : Resolve structural ambiguities by determining the crystal structure, particularly for tautomeric forms of the triazolopyrimidine core .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic substitutions : Modify the thioacetone group (e.g., alkyl vs. aryl thioethers) or pyrimidine substituents (e.g., -OH vs. -OCH₃) to assess impact on bioactivity .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases, oxidases) using fluorescence-based or calorimetric assays to quantify inhibition constants (Ki) .
  • Molecular docking : Correlate activity data with binding poses in enzyme active sites to identify critical interactions (e.g., hydrogen bonding with the triazole ring) .

Q. How should experimental designs be structured to assess biological activity?

Methodological Answer:

  • Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays .
  • Cell-based assays : Evaluate cytotoxicity (via MTT assay) and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., untreated cells, vehicle-only groups) .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. How can data reproducibility issues in biological studies be mitigated?

Methodological Answer:

  • Standardized protocols : Adopt OECD guidelines for assay reproducibility, including fixed incubation times and reagent batches .
  • Blinded experiments : Assign sample labels randomly to minimize bias in data collection .
  • Inter-laboratory validation : Collaborate with independent labs to replicate key findings, particularly for high-throughput screening results .

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